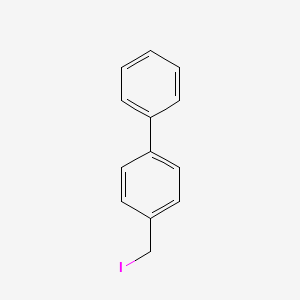

4-(Iodomethyl)biphenyl

Description

Foundational Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

The biphenyl framework is a privileged structure in organic chemistry, valued for its rigid yet conformationally flexible nature. tandfonline.com This structural unit is a key component in numerous natural products, pharmaceuticals, and advanced materials. nih.govrsc.org The utility of biphenyls stems from their role as a foundational backbone in a wide range of pharmacologically active compounds and as building blocks for liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). nih.govfrontiersin.org The synthesis of the biphenyl core itself has been a subject of extensive research for over a century, with methods like the Ullmann reaction, Suzuki-Miyaura coupling, and Negishi coupling being fundamental tools for chemists. nih.govrsc.orgvanderbilt.edu The ability to introduce a wide variety of functional groups onto the two phenyl rings in distinct spatial arrangements allows for the fine-tuning of a molecule's properties, making the biphenyl scaffold a frequent choice in drug design and materials science. vanderbilt.edu

Strategic Importance of Halomethyl Biphenyls as Versatile Synthetic Intermediates

The functionalization of the relatively inert biphenyl structure is crucial for its application in synthesis. nih.gov Introducing a halomethyl group (-CH₂X, where X is a halogen) onto the biphenyl core creates a highly valuable class of synthetic intermediates. rsc.org Chloromethyl- and bromomethyl-substituted biphenyls, for example, are recognized as important precursors for a variety of fine chemicals, polymers, and pharmaceuticals. rsc.org

The reactivity of the carbon-halogen bond in the halomethyl group makes these compounds excellent electrophiles for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of other functional groups. For instance, they can be readily converted into alcohols, ethers, esters, amines, and nitriles, or used in the formation of new carbon-carbon bonds. acs.org This versatility makes halomethyl biphenyls, including 4-(chloromethyl)biphenyl (B161239) and 4-(bromomethyl)biphenyl, key building blocks in multi-step syntheses. cymitquimica.com The choice of the halogen (Cl, Br, or I) can influence the reactivity, with the C-I bond being the weakest and most reactive, making iodomethyl derivatives particularly useful for certain synthetic transformations where milder reaction conditions are required.

A comparative look at the physical properties of these halomethyl biphenyls is provided in the table below.

| Property | 4-(Chloromethyl)biphenyl | 4-(Bromomethyl)biphenyl | 4-(Iodomethyl)biphenyl |

| CAS Number | 1667-11-4 | 2567-29-5 | 73373-17-8 |

| Molecular Formula | C₁₃H₁₁Cl | C₁₃H₁₁Br | C₁₃H₁₁I |

| Molecular Weight | 202.68 g/mol | 247.13 g/mol | 294.13 g/mol |

| Melting Point | 70-73 °C | 83-86 °C | Not specified |

| IUPAC Name | 1-(chloromethyl)-4-phenylbenzene | 4-(bromomethyl)-1,1'-biphenyl | 4-(iodomethyl)-1,1'-biphenyl |

| Data sourced from references cymitquimica.combldpharm.comresearchgate.netnih.gov |

Research Landscape and Specific Academic Interest in this compound

The academic and industrial interest in this compound is primarily centered on its role as a specialized intermediate in the synthesis of high-value pharmaceutical compounds. Specifically, patent literature reveals its application in the preparation of angiotensin II antagonists, a class of drugs known as "sartans" used to treat hypertension. google.comgoogle.comnih.gov

In these synthetic routes, various 4'-halomethyl-2-halo-biphenyls are utilized. google.comgoogle.com For example, 4'-iodomethyl-2-iodo-biphenyl and 4'-iodomethyl-2-bromo-biphenyl are cited as specific intermediates. google.comgoogle.com These compounds are then coupled with other heterocyclic moieties, such as substituted benzimidazoles, to construct the final complex drug molecule, like Telmisartan. google.com The use of the iodomethyl derivative in these syntheses is strategic, likely leveraging the higher reactivity of the carbon-iodine bond to facilitate key bond-forming reactions under specific conditions. While its bromo- and chloro-analogs are more broadly studied and utilized in a wider range of contexts, the specific application of this compound in the synthesis of these life-saving medicines underscores its targeted importance in medicinal chemistry. acs.orgresearchgate.netnih.govgoogle.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

1-(iodomethyl)-4-phenylbenzene |

InChI |

InChI=1S/C13H11I/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

FKTNPISJMMSSJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CI |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodomethyl Biphenyl and Analogous Halomethyl Biphenyls

Direct Halogenation Strategies for Benzylic Functionalization

Direct halogenation focuses on the substitution of a hydrogen atom at the benzylic carbon of a pre-existing methyl group on the biphenyl (B1667301) scaffold. This approach is highly selective for the benzylic position due to the resonance stabilization of the resulting radical intermediate. jove.com

Radical-Initiated Halogenation Protocols

Radical-initiated reactions are a primary method for benzylic functionalization, typically proceeding under conditions that favor the formation of free radicals, such as heat or ultraviolet (UV) light. jove.com

Photochemically-assisted halogenation allows for the selective substitution of a benzylic hydrogen. The reaction of an alkylbenzene with molecular chlorine (Cl₂) or bromine (Br₂) under UV light or heat leads to the formation of a benzyl (B1604629) halide. ucalgary.ca This method is effective for chlorination and bromination in a laboratory setting. ucalgary.ca

A widely used reagent for benzylic bromination is N-bromosuccinimide (NBS), which serves as a source of bromine at a consistently low concentration. jove.comlibretexts.org When NBS is used with a radical initiator like peroxide or light, it selectively brominates the benzylic position. jove.comyoutube.com For instance, the reaction of toluene (B28343) with NBS in the presence of a peroxide yields benzyl bromide. jove.com This high regioselectivity is attributed to the stability of the intermediate benzylic radical. jove.com Halogenation of alkyl chains longer than a methyl group also occurs almost exclusively at the benzylic position. jove.com Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be employed for chlorinations and iodinations, respectively, often in the presence of a catalyst. rsc.orgnih.gov

Table 1: Examples of Radical-Initiated Benzylic Halogenation Data compiled from analogous reactions on toluene and other alkylbenzenes.

| Substrate | Reagent(s) | Conditions | Product | Reference(s) |

| Toluene | Cl₂ | Heat, Light | Benzyl chloride | jove.com |

| Toluene | Br₂ | Heat, Light | Benzyl bromide | ucalgary.ca |

| Toluene | N-Bromosuccinimide (NBS), Peroxide | CCl₄, Heat | Benzyl bromide | jove.com |

| Ethylbenzene | N-Bromosuccinimide (NBS), Peroxide | CCl₄, Heat | 1-Bromo-1-phenylethane | jove.com |

| Ethylbenzene | Cl₂ | Heat, Light | 1-Chloro-1-phenylethane (Major) | jove.com |

Benzylic halogenation proceeds via a free-radical chain mechanism, which is analogous to the radical halogenation of alkanes and allylic systems. ucalgary.calibretexts.org The mechanism is characterized by three distinct stages: initiation, propagation, and termination. ucalgary.ca

Initiation: The process begins with the homolytic cleavage of a weak halogen bond, typically in a molecule like Br₂, initiated by heat or UV light. This cleavage generates two halogen radicals, starting the chain reaction. ucalgary.calibretexts.org When using NBS, a small amount of HBr reacts with it to produce the necessary low concentration of Br₂ which is then cleaved. libretexts.org

Propagation: This stage consists of a two-step cycle. First, a halogen radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene (e.g., 4-methylbiphenyl) to form a molecule of hydrogen halide (HBr or HCl) and a resonance-stabilized benzylic radical. ucalgary.castackexchange.com The stability of this benzylic radical is a key reason for the high selectivity of the reaction for this position, as abstracting a hydrogen from the aromatic ring would result in a much less stable radical. stackexchange.com In the second step, the newly formed benzylic radical abstracts a halogen atom from another halogen molecule (e.g., Br₂) to yield the final benzylic halide product and a new halogen radical. ucalgary.ca This new radical can then participate in the first step of propagation, continuing the chain. ucalgary.ca

Termination: The chain reaction concludes when radicals are removed from the cycle. ucalgary.ca This occurs through various recombination reactions, such as two halogen radicals combining to reform a halogen molecule, or a benzylic radical combining with a halogen radical to form the product. ucalgary.castackexchange.com

Electrophilic Halogenomethylation Approaches

Electrophilic halogenomethylation involves the introduction of a halomethyl group (-CH₂X) onto the aromatic ring of biphenyl. This method differs from direct halogenation as it functionalizes the aromatic ring itself rather than a pre-existing alkyl side chain.

The chloromethylation of biphenyl, a reaction often referred to as the Blanc chloromethylation, can be accomplished using formaldehyde (B43269) (or its precursors like paraformaldehyde and dimethoxymethane) and hydrogen chloride, typically in the presence of a Lewis acid catalyst. rsc.orgkoreascience.kr While the reaction can proceed with strong acids alone, the low reactivity of biphenyl often necessitates large quantities of acid. researchgate.net

Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride, and stannic chloride are effective catalysts for this transformation. researchgate.net For example, the reaction of biphenyl with formalin (an aqueous solution of formaldehyde) and HCl in the presence of FeCl₃ has been shown to produce 4-(chloromethyl)-1,1'-biphenyl. rsc.org An alternative method involves treating biphenyl with dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide, to yield the same product. rsc.org The mechanism is believed to involve the formation of a chloromethyl cation ([CH₂Cl]⁺) promoted by the Lewis acid, which then attacks the biphenyl ring in an electrophilic aromatic substitution reaction. rsc.org More advanced catalytic systems using metal triflates, such as scandium triflate (Sc(OTf)₃), have also been employed, leading to a mixture of mono- and di-chloromethylated products. researchgate.net

Table 2: Lewis Acid-Catalyzed Chloromethylation of Biphenyl

| Chloromethylating Agents | Catalyst | Conditions | Product(s) | Reported Yield | Reference(s) |

| Formalin, HCl | FeCl₃ | - | 4-(Chloromethyl)-1,1'-biphenyl | 80% | rsc.org |

| Dimethoxymethane, ClSO₃H | ZnI₂ | Dichloromethane (DCM) | 4-(Chloromethyl)-1,1'-biphenyl | 78% | rsc.org |

| Paraformaldehyde, HCl gas | ZnCl₂ | - | 4,4'-Bis(chloromethyl)biphenyl | Optimized yields studied | koreascience.kr |

| - | Metal Triflates (e.g., Sc(OTf)₃) | - | Mixture of mono- and di-chloromethylated biphenyls | - | researchgate.net |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic). iosrjournals.org This methodology is particularly useful in halogenomethylation, where it can improve yields and simplify procedures. researchgate.netsciencemadness.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. iosrjournals.org

This approach has been successfully applied to the bromomethylation of various aromatic hydrocarbons. sciencemadness.org Using a phase-transfer catalyst like tetradecyltrimethylammonium bromide with 1,3,5-trioxane (B122180) (a source of formaldehyde) and a mixture of aqueous hydrobromic and acetic acids can lead to high yields (>90%) of bromomethylated products. sciencemadness.org A significant advantage of this PTC method is the suppression of diarylmethane by-products, which can be a problem in other procedures. sciencemadness.org

Similarly, PTC has been utilized for the chloromethylation of aromatic hydrocarbons. researchgate.net A catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) in an aqueous medium under PTC conditions has been shown to produce chloromethylated aromatics in good to excellent yields. researchgate.netsemanticscholar.org

Table 3: Examples of Phase-Transfer Catalysis in Halogenomethylation

| Substrate Type | Halogenating System | Phase-Transfer Catalyst | Key Outcome(s) | Reference(s) |

| Aromatic Hydrocarbons | 1,3,5-Trioxane, 48% aq. HBr, Acetic Acid | Tetradecyltrimethylammonium bromide | >90% yield of bromomethyl product; no diarylmethane by-products | sciencemadness.org |

| Aromatic Hydrocarbons | Paraformaldehyde, HCl, H₂SO₄, Acetic Acid | Polyethylene glycol (PEG-800) | Good to excellent yields of chloromethylated product | researchgate.netsemanticscholar.org |

| m-Xylene | Formaldehyde, HCl | Quaternary ammonium salts | High yields of mono- and di-chloromethylated products | iosrjournals.org |

Functional Group Interconversion Pathways to the Iodomethyl Moiety

The creation of the iodomethyl group on the biphenyl scaffold is typically achieved through the conversion of other, more accessible functional groups. Key pathways include the direct transformation of a hydroxyl group or the exchange of another halogen atom.

Transformation of Hydroxyl-Functionalized Biphenyls to Iodomethyl Derivatives

A primary route to 4-(iodomethyl)biphenyl involves the direct iodination of its corresponding alcohol, 4-(hydroxymethyl)biphenyl. This transformation replaces the hydroxyl group with an iodine atom. While various methods exist for converting benzylic alcohols to iodides, they generally rely on reagents that activate the hydroxyl group, turning it into a good leaving group, which is then displaced by an iodide nucleophile.

One effective system for this conversion is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI). researchgate.netorganic-chemistry.org This reagent system, typically used in a solvent like acetonitrile (B52724), offers a mild and efficient pathway for the iodination of various alcohols, including benzylic ones. organic-chemistry.org Another common approach is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In this reaction, triphenylphosphine and iodine form an intermediate that activates the alcohol, allowing for subsequent nucleophilic attack by iodide.

These methods provide direct access to the iodomethyl derivative from the readily available hydroxymethyl precursor. The choice of method often depends on factors like substrate tolerance, reagent cost, and ease of workup.

| Reagent System | Typical Solvent | General Conditions | Key Byproduct |

|---|---|---|---|

| CeCl₃·7H₂O / NaI | Acetonitrile | Mild conditions, often room temperature or gentle heating. organic-chemistry.org | - |

| Triphenylphosphine (PPh₃) / I₂ | Dichloromethane or Acetonitrile | Reaction proceeds at or below room temperature. | Triphenylphosphine oxide (Ph₃P=O) |

| Mesyl Chloride / NaI | Various (Two-step) | 1. Formation of mesylate. 2. Substitution with iodide. byjus.com | Mesylate salts |

Halogen Exchange Reactions for Interconversion among Halomethyl Biphenyls

The most prevalent and industrially significant method for synthesizing this compound is through a halogen exchange reaction, famously known as the Finkelstein reaction. byjus.comiitk.ac.inwikipedia.org This Sₙ2 reaction involves treating a halomethyl biphenyl, typically 4-(chloromethyl)biphenyl (B161239) or 4-(bromomethyl)biphenyl, with an excess of an alkali metal iodide. wikipedia.org

The classic Finkelstein reaction is driven to completion by exploiting the differential solubility of the halide salts. wikipedia.org For instance, when 4-(chloromethyl)biphenyl is treated with sodium iodide (NaI) in acetone, the desired this compound is formed along with sodium chloride (NaCl). While sodium iodide is soluble in acetone, sodium chloride is not and precipitates out of the solution. wikipedia.org This removal of a product from the equilibrium drives the reaction forward according to Le Châtelier's principle. The reaction works well for primary benzylic halides. wikipedia.org Besides acetone, other polar aprotic solvents like dimethylformamide (DMF) can also be employed. iitk.ac.in

This method is highly efficient for producing alkyl iodides from the corresponding chlorides and bromides. byjus.com The reactivity order for the starting material is R-Br > R-Cl, as the bromide ion is a better leaving group than the chloride ion.

| Starting Material | Iodide Source | Typical Solvent | Driving Force |

|---|---|---|---|

| 4-(Chloromethyl)biphenyl | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl. wikipedia.org |

| 4-(Bromomethyl)biphenyl | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr. wikipedia.org |

| 4-(Chloromethyl)biphenyl | Potassium Iodide (KI) | Dimethylformamide (DMF) | Driven by excess reagent. iitk.ac.in |

Advanced Synthetic Techniques and Process Optimization in this compound Production

Moving from laboratory-scale synthesis to industrial production requires a focus on scalability, efficiency, safety, and purity. Advanced reactor technologies and robust strategies for managing byproducts are central to this endeavor.

Design and Implementation of Continuous Flow Reactor Systems for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients. nih.govnih.gov The application of continuous flow reactors to the synthesis of this compound, particularly via the Finkelstein reaction, offers significant advantages over traditional batch processing.

A continuous flow system for this synthesis would typically involve pumping streams of the starting material (e.g., 4-(chloromethyl)biphenyl in acetone) and the iodide source (e.g., NaI in acetone) into a T-mixer. From there, the combined stream would pass through a heated coiled tube reactor. The precise control over temperature, pressure, and residence time (the time the reactants spend in the reactor) allows for rapid optimization and high reaction efficiency. beilstein-journals.org The precipitation of the sodium chloride byproduct can be managed within the flow system, potentially using specialized reactors that prevent clogging.

The key benefits of designing a continuous flow process for this synthesis include:

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and mixing, leading to better reaction control and potentially higher yields. nih.gov

Scalability: Production can be scaled up by simply running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov

Automation: Flow systems are readily automated, allowing for unattended operation and integration with in-line analytical tools for real-time monitoring and optimization. nih.gov

Strategies for Byproduct Management and Purity Enhancement in Synthesis

The purity of this compound is critical for its use in subsequent reactions. Byproducts can arise from the synthesis of the precursor halomethyl biphenyls or from the halogen exchange reaction itself.

The synthesis of the common precursor, 4-(chloromethyl)biphenyl, via chloromethylation of biphenyl, can generate several byproducts. These include isomeric products like 2-chloromethylbiphenyl and di-substituted products such as 4,4'-bis(chloromethyl)biphenyl and 2,4'-bis(chloromethyl)biphenyl. researchgate.netresearchgate.net The formation of these impurities is highly dependent on reaction conditions and the catalyst used. researchgate.net

Strategies for managing these byproducts and enhancing the final purity include:

Reaction Optimization: Careful control of stoichiometry, temperature, and reaction time can minimize the formation of undesired products. For example, in the chloromethylation of biphenyl, recycling byproducts can alter the concentration balance and inhibit side reactions. google.com

Washing and Extraction: After the reaction, the crude product mixture is often washed with water to remove water-soluble impurities and unreacted reagents. google.com

Recrystallization: This is a powerful technique for purifying solid products. The crude 4-(halomethyl)biphenyl or the final this compound can be dissolved in a suitable hot solvent (e.g., toluene, hexane) and allowed to cool, causing the pure product to crystallize while impurities remain in the solution. google.com

Chromatography: For high-purity applications, column chromatography using a stationary phase like alumina (B75360) or silica (B1680970) gel can be used to separate the desired product from structurally similar impurities. nih.govorgsyn.org

By implementing these strategies, this compound can be produced with the high degree of purity required for its intended applications.

Chemical Reactivity and Mechanistic Transformation Pathways of 4 Iodomethyl Biphenyl

Nucleophilic Substitution Reactions at the Iodomethyl Group

The presence of a good leaving group (iodide) makes the benzylic carbon of 4-(Iodomethyl)biphenyl a prime site for nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the iodide ion and the formation of a new bond between the benzylic carbon and the nucleophile.

This compound readily reacts with a wide array of nucleophiles, making it a versatile building block in organic synthesis. The high reactivity is attributed to the stability of the potential benzylic carbocation intermediate, although the reaction generally proceeds without its explicit formation.

N-centered Nucleophiles: Amines and amides can displace the iodide to form new carbon-nitrogen bonds, yielding substituted amines and amides, respectively. These reactions are fundamental in the synthesis of various biologically active molecules and materials.

O-centered Nucleophiles: Alcohols, phenols, and carboxylates act as oxygen-centered nucleophiles to produce ethers and esters. Reactions with hydroxides can yield the corresponding alcohol, 4-biphenylmethanol.

S-centered Nucleophiles: Thiolates and other sulfur-containing nucleophiles react efficiently to form thioethers, which are important intermediates in medicinal chemistry and materials science.

C-centered Nucleophiles: Carbanions, such as those derived from malonic esters, cyanides, or organometallic reagents, can be used to form new carbon-carbon bonds. This allows for the extension of the carbon chain and the construction of more complex molecular architectures.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| Nitrogen | Amine | Ammonia (NH₃) | Primary Amine |

| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile |

The carbon-iodine bond in this compound can be reductively cleaved by active metals like magnesium and lithium to form highly reactive organometallic intermediates. These reagents effectively reverse the polarity of the benzylic carbon, transforming it from an electrophile into a potent nucleophile and a strong base. libretexts.org

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-phenylbenzyl)magnesium iodide. wikipedia.orgyoutube.com The formation of Grignard reagents is often initiated by activating the magnesium surface with a small amount of iodine. wikipedia.org These reagents are invaluable for forming carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. mnstate.edulibretexts.org

Organolithium Compounds: Similarly, treatment with lithium metal results in the formation of an organolithium compound, (4-phenylbenzyl)lithium. libretexts.orgwikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. fishersci.frsigmaaldrich.com They are widely used in organic synthesis for deprotonation reactions and for additions to carbonyl compounds and other electrophilic species. wikipedia.org The high reactivity of these organometallic compounds necessitates strict anhydrous and anaerobic conditions to prevent their rapid destruction by water or air. wikipedia.orglibretexts.org

| Reagent Type | Metal | Typical Solvent | Intermediate Formed |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | (4-phenylbenzyl)magnesium iodide |

| Organolithium | Lithium (Li) | Pentane or Hexane (B92381) | (4-phenylbenzyl)lithium |

Oxidation Reactions Involving the Iodomethyl Moiety

The iodomethyl group is at a low oxidation state and can be selectively oxidized to introduce carbonyl functionalities, such as aldehydes and carboxylic acids, onto the biphenyl (B1667301) scaffold.

The conversion of this compound to 4-biphenylcarboxaldehyde represents a one-step oxidation of the benzylic carbon. prepchem.com This transformation can be achieved using specific oxidizing agents that are mild enough to prevent over-oxidation to the carboxylic acid. Common methods include the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, or the Sommelet reaction, which employs hexamine. The resulting aldehyde, 4-biphenylcarboxaldehyde, is a key intermediate in the synthesis of pharmaceuticals and liquid crystals. chemicalbook.comsigmaaldrich.com

More vigorous oxidation of this compound leads to the formation of 4-biphenylcarboxylic acid. prepchem.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or nitric acid, can accomplish this transformation. The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions. 4-Biphenylcarboxylic acid is a valuable compound used in the production of polymers, dyes, and various fine chemicals. nist.govsigmaaldrich.com

Reduction Reactions of the Iodomethyl Group

The iodomethyl group can be reduced to a methyl group, effectively replacing the iodine atom with a hydrogen atom. This dehalogenation reaction converts this compound into 4-methylbiphenyl (B165694). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) in the presence of a catalyst, or through catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C). This reaction is useful for removing the iodine functionality when it is no longer needed in a synthetic sequence.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic aromatic substitution (EAS) on the this compound core is governed by the electronic properties of the substituents already present on the biphenyl scaffold: the phenyl group and the iodomethyl group (-CH₂I). The interplay between these groups determines the position of attack by an incoming electrophile (e.g., NO₂⁺ in nitration, Br⁺ in bromination).

In the biphenyl system, one phenyl ring acts as a substituent on the other. A phenyl group is an activating, ortho, para-director. Therefore, in an unsubstituted biphenyl, electrophilic attack occurs at the ortho (2- and 6-) and para (4-) positions, with the para-position being sterically favored.

The this compound molecule has two rings available for substitution:

Ring A: The ring substituted with the -CH₂I group.

Ring B: The unsubstituted phenyl ring.

The directing effect of the iodomethyl (-CH₂I) group must be considered. This group is a derivative of a simple alkyl group (like methyl, -CH₃). Alkyl groups are weakly activating and ortho, para-directing due to a combination of inductive electron donation and hyperconjugation. vanderbilt.edu However, the presence of the highly electronegative iodine atom introduces a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring to which it is attached (Ring A) compared to benzene. The Hammett sigma constant for the -CH₂I group (σ_meta = 0.11, σ_para = 0.12) is positive, indicating its electron-withdrawing nature. wiredchemist.com

Consequently, electrophilic attack will be strongly directed towards the unsubstituted ring (Ring B), which is activated by Ring A. The substitution on Ring B will be directed to the positions ortho and para to the point of attachment of Ring A. This means the primary substitution products will be at the 2'- and 4'-positions.

Summary of Directing Effects:

Reactivity: Ring B (unsubstituted) > Ring A (substituted with deactivating -CH₂I).

Directing Influence: The entire 4-(iodomethyl)phenyl group acts as an ortho, para-director for Ring B.

Predicted Major Product: Substitution will occur predominantly at the 4'-position (para) of the unsubstituted ring due to reduced steric hindrance compared to the 2'-positions (ortho).

This regiochemical outcome is analogous to the nitration of 4-methylbiphenyl, where the major product is 4-methyl-4'-nitrobiphenyl, demonstrating the preference for substitution on the activated, unsubstituted ring. spu.edu

Cross-Coupling Reactions and Their Relevance to Biphenyl Scaffold Construction and Functionalization

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, and they are particularly central to the construction and functionalization of biphenyl scaffolds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex.

Palladium-catalyzed reactions are the most widely used methods for synthesizing biphenyls due to their high efficiency, functional group tolerance, and mild reaction conditions.

Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid (or its ester) with an aryl halide or triflate. It is one of the most versatile methods for preparing unsymmetrical biphenyls. The synthesis of this compound could be envisioned by coupling 4-(iodomethyl)phenylboronic acid with an aryl halide, or conversely, by coupling phenylboronic acid with a dihaloarene like 1-bromo-4-(iodomethyl)benzene. The mild conditions, often using aqueous bases, tolerate a wide range of functional groups.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. It is known for its tolerance of sensitive functional groups and the stability of the organostannane reagents. The primary drawback is the toxicity and difficulty of removing tin byproducts.

Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than their boron or tin counterparts. This increased reactivity allows for the coupling of less reactive aryl chlorides, often at lower temperatures.

Kumada Coupling: As one of the earliest cross-coupling reactions developed, the Kumada coupling uses a Grignard reagent (organomagnesium) as the nucleophile. While powerful, its application is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones, acidic protons).

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation where the organic group from the organometallic reagent is transferred to the palladium center, and (3) Reductive Elimination where the two organic groups are coupled to form the biphenyl product, regenerating the Pd(0) catalyst.

| Coupling Reaction | Organometallic Reagent (Ar-M) | Electrophile (Ar'-X) | Typical Catalyst/Conditions |

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Ar'-Br, Ar'-I, Ar'-OTf | Pd(PPh₃)₄, Pd(OAc)₂, Base (Na₂CO₃, K₃PO₄) |

| Stille | Ar-Sn(Alkyl)₃ | Ar'-Br, Ar'-I, Ar'-OTf | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Negishi | Ar-ZnX | Ar'-Cl, Ar'-Br, Ar'-I | Pd(PPh₃)₄, Ni(dppe)Cl₂ |

| Kumada | Ar-MgX | Ar'-Cl, Ar'-Br, Ar'-I | Pd(PPh₃)₄, Ni(dppp)Cl₂ |

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel's unique electronic properties allow it to catalyze the coupling of less reactive and more abundant electrophiles, such as aryl chlorides and even phenol (B47542) derivatives (e.g., tosylates, mesylates).

Nickel-catalyzed versions of the Suzuki-Miyaura and Kumada couplings are well-established. These reactions often proceed through a similar catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. The use of nickel is particularly advantageous for large-scale industrial syntheses where catalyst cost is a significant factor. Furthermore, nickel catalysis has enabled the development of reductive coupling methods, where two electrophiles are coupled in the presence of a stoichiometric reductant (like zinc or manganese), avoiding the pre-formation of sensitive organometallic reagents.

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of two aryl halide molecules. The traditional conditions require high temperatures (often >200 °C) and stoichiometric amounts of copper powder.

Modern variations of the Ullmann reaction have been developed that use catalytic amounts of copper, often in the presence of ligands (such as phenanthroline or diamines) and a base. These modified conditions allow the reaction to proceed at lower temperatures and have broadened the scope to include the synthesis of unsymmetrical biphenyls. While palladium-catalyzed methods are often preferred for their wider functional group compatibility, the Ullmann coupling remains a valuable tool, especially for specific substrates and in industrial applications where the cost of copper is an advantage. The mechanism is believed to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to a Cu(I) species.

Iron-Catalyzed Cross-Coupling Investigations

The exploration of iron-catalyzed cross-coupling reactions represents a significant area of research in organic synthesis, driven by the low cost, low toxicity, and unique reactivity of iron compared to precious metals like palladium. While specific studies focusing exclusively on the iron-catalyzed cross-coupling of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations into the reactivity of analogous primary and benzylic halides. These studies provide a foundational understanding of the reaction parameters and mechanistic pathways that would likely be involved.

Research into the iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents has demonstrated the viability of forming carbon-carbon bonds under mild conditions. acs.org These reactions typically employ a simple iron salt, such as iron(III) chloride (FeCl₃), as a catalyst or precatalyst. The addition of a ligand or additive, for instance, N,N,N',N'-tetramethylethylenediamine (TMEDA), has been shown to be crucial for achieving high yields and suppressing side reactions. asianpubs.org

A study on the FeCl₃-catalyzed cross-coupling of various alkyl bromides with biphenylmagnesium bromide highlights the effectiveness of this catalytic system. asianpubs.org The reaction proceeds efficiently at low temperatures, yielding the corresponding cross-coupled products in good to excellent yields. The findings from this research provide a relevant model for predicting the behavior of this compound under similar conditions. Given that the carbon-iodine bond is generally more reactive than a carbon-bromine bond, it is anticipated that this compound would serve as a highly effective electrophile in such a coupling reaction.

The general reaction scheme for the iron-catalyzed cross-coupling of an alkyl halide with a Grignard reagent can be depicted as follows:

R-X + Ar-MgBr --(FeCl₃, TMEDA)--> R-Ar + MgXBr

Detailed research findings from the study on the iron-catalyzed cross-coupling of alkyl bromides with biphenylmagnesium bromide are summarized in the interactive data table below. This table illustrates the scope of the reaction with respect to the alkyl bromide and the corresponding product yields.

Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Bromides with Biphenylmagnesium Bromide asianpubs.org

| Entry | Alkyl Halide (R-X) | Product | Yield (%) |

| 1 | n-C₄H₉Br | 4-Butylbiphenyl | 85.2 |

| 2 | n-C₆H₁₃Br | 4-Hexylbiphenyl | 88.6 |

| 3 | n-C₈H₁₇Br | 4-Octylbiphenyl | 90.1 |

| 4 | n-C₁₀H₂₁Br | 4-Decylbiphenyl | 91.5 |

| 5 | n-C₁₂H₂₅Br | 4-Dodecylbiphenyl | 92.3 |

| 6 | CH₃(CH₂)₅CH(Br)CH₃ | 4-(1-Methylheptyl)biphenyl | 75.3 |

| 7 | c-C₆H₁₁Br | 4-Cyclohexylbiphenyl | 65.8 |

Reaction Conditions: Alkyl bromide (50 mmol), biphenylmagnesium bromide (65 mmol), FeCl₃ (5 mol%), TMEDA (1.3 equiv), in THF at -5 °C for 0.5 h.

The mechanistic pathway of iron-catalyzed cross-coupling reactions is complex and not as definitively understood as palladium-catalyzed counterparts. However, it is generally accepted that the reaction likely proceeds through a series of steps involving the formation of a highly reactive organoiron species. The catalytic cycle is thought to be initiated by the reduction of the iron(III) precatalyst by the Grignard reagent to a more reactive lower-valent iron species, potentially Fe(I) or even Fe(0). This low-valent iron species then undergoes oxidative addition with the alkyl halide (in this analogous case, this compound) to form an organoiron(III) intermediate. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, would then yield the cross-coupled product and regenerate the active iron catalyst. The presence of additives like TMEDA is believed to stabilize the reactive iron intermediates and modulate their reactivity, preventing undesired side reactions such as β-hydride elimination and homocoupling of the Grignard reagent. acs.orgasianpubs.org

While direct experimental data for the iron-catalyzed cross-coupling of this compound is pending, the existing literature on similar substrates strongly suggests that it would be a highly reactive and suitable candidate for such transformations, providing a cost-effective and environmentally benign route to a variety of biphenyl derivatives.

Mechanistic Investigations of Key Organic Transformations Involving 4 Iodomethyl Biphenyl

Detailed Mechanistic Studies of Benzylic Halogenation Reactions

The synthesis of 4-(Iodomethyl)biphenyl from 4-methylbiphenyl (B165694) typically proceeds via a benzylic halogenation reaction. This transformation selectively replaces a hydrogen atom on the methyl group with an iodine atom. The reactivity of the benzylic position is attributed to the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic biphenyl (B1667301) system.

Benzylic iodination, like other benzylic halogenations, operates through a free-radical chain mechanism. This process can be broken down into three distinct phases: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of a radical species. This is typically achieved by the homolytic cleavage of a radical initiator or the iodine source itself, often induced by heat or UV light. For example, an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can decompose to form radicals, which then abstract a hydrogen atom from a source like H-I or react with the iodine source.

Propagation: This phase consists of a self-sustaining cycle of two steps.

A halogen radical (I•) abstracts a hydrogen atom from the benzylic carbon of 4-methylbiphenyl. This is the rate-determining step and results in the formation of a resonance-stabilized 4-phenylbenzyl radical and a molecule of hydrogen iodide (HI).

The 4-phenylbenzyl radical then reacts with a molecule of the iodine source (e.g., I2 or an N-iodo compound) to form the product, this compound, and regenerate a halogen radical. This new radical can then participate in another cycle, propagating the chain reaction.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two halogen radicals, two 4-phenylbenzyl radicals, or a halogen radical and a 4-phenylbenzyl radical. These steps are generally rare due to the low concentration of radicals at any given time.

The choice of initiator or catalyst is critical in benzylic halogenation as it dictates the reaction's efficiency and pathway. While direct iodination with molecular iodine (I2) is challenging due to the endothermic nature of the propagation steps and the reducing potential of the HI byproduct, various reagents and initiators have been developed to overcome these hurdles.

| Initiator/Reagent | Role in Mechanism | Reaction Conditions |

| Heat or UV Light | Provides energy for homolytic cleavage of the halogen source (e.g., I2) or a radical initiator. | Photochemical or thermal conditions |

| Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | Decomposes upon heating to generate radicals that initiate the chain reaction by abstracting a hydrogen atom. | Thermal conditions |

| N-Iodosuccinimide (NIS) | Serves as a source of iodine radicals in low concentration, minimizing side reactions. Often used with a radical initiator. | Typically with heat or light |

| Iodohydantoins (e.g., 1,3-diiodo-5,5-dimethylhydantoin) | Act as the iodine source, often activated by a radical initiator like N-hydroxyphthalimide (NHPI). | Room temperature, may be enhanced by carboxylic acids |

The use of reagents like N-Iodosuccinimide (NIS) or iodohydantoins provides a low, steady concentration of the reactive iodine radical, which is crucial for favoring the desired substitution pathway over potential side reactions like addition to the aromatic ring. Some methods employ a co-catalyst, such as a carboxylic acid, which can activate the iodine source through complex formation and proton transfer, enhancing reactivity.

Mechanistic Pathways of Nucleophilic Substitutions on the Iodomethyl Group

The iodomethyl group of this compound is an excellent electrophilic site for nucleophilic substitution reactions. The iodine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. These reactions proceed primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The operative mechanism in the nucleophilic substitution of this compound depends on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the iodide leaving group. chemistry.coach The reaction rate is dependent on the concentration of both the substrate and the nucleophile. As a primary benzylic halide, this compound is sterically unhindered, making it an excellent candidate for the SN2 mechanism. chemistry.coach This pathway is favored by strong, often anionic, nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). libretexts.org

SN1 Mechanism: This is a two-step pathway that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.com This intermediate is then rapidly attacked by the nucleophile. The benzylic position in this compound can effectively stabilize a positive charge through resonance with the biphenyl system, making the formation of a benzylic carbocation feasible. chemistry.coach Therefore, under conditions that favor carbocation formation, such as with weak nucleophiles (e.g., H₂O, ROH) and in polar protic solvents, the SN1 mechanism can compete with or dominate the SN2 pathway. libretexts.org

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Benzylic position stabilizes carbocation | Primary carbon is sterically unhindered |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Intermediate | Benzylic carbocation | Pentacoordinate transition state |

The choice of solvent plays a critical role in determining both the rate and the mechanism of nucleophilic substitution reactions. libretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and are highly effective at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the leaving group anion in an SN1 reaction, thereby lowering the activation energy and accelerating this pathway. libretexts.org Conversely, they can solvate the nucleophile, creating a solvent shell that hinders its ability to attack the substrate, which can slow down SN2 reactions. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess dipoles but lack acidic protons and cannot act as hydrogen bond donors. They are effective at solvating cations but not anions. This leaves the anionic nucleophile "bare" and highly reactive, significantly increasing the rate of SN2 reactions. libretexts.org They are less effective at stabilizing carbocations, thus disfavoring the SN1 pathway.

In some cases, catalysis can be employed to promote substitution. For instance, Lewis acids can be used to activate the leaving group, making it more susceptible to departure, which can facilitate an SN1-type mechanism even under conditions that might otherwise favor SN2.

Insights into Organometallic Reaction Mechanisms and Catalytic Cycles

This compound is a valuable substrate in organometallic chemistry, particularly in cross-coupling reactions that form new carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prominent examples where benzylic halides can be used as electrophilic partners. nih.gov

The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving this compound proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. The C-I bond of this compound is relatively weak and readily undergoes oxidative addition to the Pd(0) center. In this step, the palladium inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2. csbsju.edu

Transmetalation: An organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex. The iodide ligand on the palladium is replaced by the aryl group from the boronic acid, forming a diarylmethylpalladium(II) intermediate. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: This is the final, product-forming step. The two organic groups (the 4-phenylbenzyl group and the newly transferred aryl group) on the palladium(II) center couple and are eliminated from the metal, forming the final diarylmethane product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. The oxidation state of palladium returns from +2 to 0. csbsju.edu

This catalytic cycle allows for the efficient construction of complex molecules, such as functionalized diarylmethanes, from readily available starting materials. The choice of palladium catalyst, ligands, base, and solvent are all critical parameters that must be optimized to achieve high yields and selectivity in these transformations. nih.gov

Elucidation of Catalytic Intermediates in Cross-Coupling Reactions

The involvement of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, proceeds through a well-established catalytic cycle. youtube.comnobelprize.orgwikipedia.org This cycle is characterized by a series of fundamental organometallic transformations involving distinct catalytic intermediates. While studies specifically detailing the isolation of intermediates from this compound are specialized, the mechanism can be confidently elucidated based on extensive research on benzylic and aryl halides. acs.orgorganic-chemistry.org

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction begins with a catalytically active Pd(0) species, typically stabilized by phosphine (B1218219) ligands. youtube.comyoutube.com The three primary stages of the cycle are:

Oxidative Addition : This is the initial and often rate-determining step where the this compound substrate reacts with the Pd(0) complex. chemrxiv.org The palladium center inserts itself into the carbon-iodine bond of the iodomethyl group, cleaving the C(sp³)–I bond. acs.org This process oxidizes the palladium from its 0 oxidation state to +2, resulting in the formation of a square planar σ-benzylpalladium(II) iodide intermediate. youtube.comyoutube.com This organopalladium complex is a crucial intermediate that carries the biphenylmethyl moiety into the next stage of the cycle.

Transmetalation : In this step, the second coupling partner, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling), transfers its organic group to the palladium center. nobelprize.orgillinois.edu The iodide ligand on the palladium(II) intermediate is exchanged for the organic group from the organometallic reagent. This results in a new diorganopalladium(II) intermediate, where both organic coupling partners are bound to the same palladium atom. nobelprize.orgyoutube.com For the reaction to proceed, the two organic ligands typically need to be positioned cis to each other on the palladium center. uwindsor.ca

Reductive Elimination : This is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) intermediate couple to form a new carbon-carbon bond, yielding the final product. youtube.comyoutube.com Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, thus regenerating the active Pd(0) catalyst, which can then enter a new cycle. nobelprize.org

The catalytic cycle for the Suzuki coupling of this compound with an arylboronic acid is depicted below, illustrating the key palladium intermediates.

| Step | Reactants | Key Intermediate | Description |

| 1. Oxidative Addition | This compound, Pd(0)L₂ | Benzylpalladium(II) Halide Complex: [4-(Biphenylmethyl)]-Pd(II)(L)₂-I | The Pd(0) catalyst inserts into the C-I bond of this compound. |

| 2. Transmetalation | Benzylpalladium(II) Halide, Organoboron Reagent (Ar-B(OH)₂) | Diorganopalladium(II) Complex: [4-(Biphenylmethyl)]-Pd(II)(L)₂-Ar | The aryl group from the boronic acid replaces the iodide ligand on the palladium center. |

| 3. Reductive Elimination | Diorganopalladium(II) Complex | Pd(0)L₂ (Regenerated Catalyst) | The two organic groups are eliminated from the palladium to form the final product, regenerating the Pd(0) catalyst. |

Spectroscopic and Computational Approaches to Active Species Speciation

The direct observation and characterization of the catalytic intermediates involved in cross-coupling reactions of this compound are challenging due to their transient nature and low concentrations. Consequently, a combination of spectroscopic techniques and computational modeling is employed to identify and understand these active species. chemrxiv.org

Computational Approaches , particularly Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of catalytic cycles. mtak.hunih.gov These studies provide critical insights into the structure, stability, and reactivity of intermediates and transition states. For reactions involving substrates analogous to this compound, such as other benzylic halides or aryl iodides, DFT calculations can determine the activation energies for each elementary step (oxidative addition, transmetalation, reductive elimination). researchgate.netnih.govresearchgate.net This allows for the identification of the most plausible reaction pathway and the rate-determining step. For example, DFT studies on the oxidative addition of aryl iodides to Pd(0) complexes have detailed the geometry of the three-centered transition state and confirmed that the reaction is generally exergonic. mtak.huresearchgate.net

Spectroscopic Techniques are used to experimentally probe the reaction mixture for the presence of proposed intermediates. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is a primary tool for identifying organopalladium complexes in solution. Although isolating the specific benzylpalladium(II) intermediate from a this compound reaction is difficult, studies on similar systems have successfully characterized such species, which exist as cis- and trans-isomers. uwindsor.ca Other techniques, such as X-ray crystallography, can provide definitive structural information if an intermediate can be isolated and crystallized.

The table below summarizes representative activation free energies (ΔG‡) computed using DFT for key steps in palladium-catalyzed cross-coupling reactions of substrates analogous to this compound, illustrating the type of data generated through computational studies.

| Reaction Step | Substrate System | Catalyst/Ligand | Computed ΔG‡ (kcal/mol) | Reference |

| Oxidative Addition | Iodobenzene | Pd(PMe₃)₂ | Barrierless | mtak.hu |

| Oxidative Addition | Phenyl Carbamate | Ni(PCy₃)₂ | 13.5 | nih.gov |

| Transmetalation | Phenyl Ni(II) Complex + Phenylboronate | Ni(PCy₃)₂ | 30.2 | nih.gov |

| Transmetalation | Bromobenzene + Phenylboronic acid | Pd₄-Zeolite | 36.8 | nih.gov |

| Reductive Elimination | Diphenyl Ni(II) Complex | Ni(PCy₃)₂ | 2.9 | nih.gov |

| Reductive Elimination | Biphenyl on Pd₄-Zeolite | Pd₄-Zeolite | 17.7 | nih.gov |

Note: These values are for analogous systems and serve to illustrate the application of computational chemistry in mechanistic studies. The exact values for this compound would require a dedicated computational study.

Kinetic Analysis and Reaction Rate Determination for this compound Transformations

In palladium-catalyzed cross-coupling reactions, either oxidative addition or transmetalation is typically the RDS. chemrxiv.orgnih.govnih.gov The identity of the RDS can depend on various factors, including the nature of the substrate (e.g., this compound), the coupling partner, the choice of catalyst and ligands, and the reaction conditions.

When Oxidative Addition is Rate-Determining : The reaction rate will show a first-order dependence on the concentration of both the this compound and the active Pd(0) catalyst. The rate is largely independent of the concentration of the transmetalating agent. This behavior is often observed with less reactive organic halides, although benzylic iodides are generally considered highly reactive substrates. chemrxiv.org

The table below presents kinetic data from studies on cross-coupling reactions of analogous benzylic and aryl electrophiles. This data provides a framework for understanding the kinetics of transformations involving this compound.

| Reaction Type | Electrophile | Coupling Partner | Catalyst System | Rate-Determining Step (Proposed) | Reference |

| Suzuki-Miyaura | Aryl Sulfamate | Arylboronic Acid | NiCl₂(PCy₃)₂ | Transmetalation | nih.gov |

| Suzuki-Miyaura | Bromobenzene | Phenylboronic Acid | Pd-Zeolite | Transmetalation | nih.gov |

| Stille | Aryl Iodide | Organostannane | Pd(PPh₃)₄ | Varies (Ox. Add. or Transmetalation) | uwindsor.ca |

| Negishi | Alkyl Bromide | Alkylzinc Halide | Pd₂(dba)₃/PCyp₃ | Oxidative Addition | acs.org |

| Hiyama | Benzyl (B1604629) Halide | Aryltrialkoxysilane | Pd Nanoparticles | Not specified | nih.gov |

Role of 4 Iodomethyl Biphenyl As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Compounds

The reactivity of the carbon-iodine bond in 4-(iodomethyl)biphenyl makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited to introduce the 4-phenylbenzyl moiety into diverse molecular structures, leading to the creation of complex derivatives and polyfunctionalized molecules.

Construction of Complex Biphenyl (B1667301) Derivatives and Architectures

The biphenyl unit is a fundamental structural motif in many pharmacologically active compounds and functional materials. arabjchem.orgrsc.org this compound serves as a key starting material for elaborating this core structure. The iodomethyl group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted biphenyl derivatives.

Furthermore, it is a critical precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form new carbon-carbon bonds. chemistry-online.comnih.gov For instance, after converting the iodomethyl group to a different functional group (e.g., an aldehyde), the biphenyl structure can be coupled with various boronic acids to create complex, multi-ring aromatic systems. This methodology is instrumental in synthesizing analogs of natural products and novel therapeutic agents.

| Precursor | Reagent/Reaction Type | Resulting Compound Class | Significance |

| This compound | Nucleophilic Substitution (e.g., with amines, alkoxides) | Amine, ether, or thioether-linked biphenyls | Access to diverse functionalized biphenyls for various applications. |

| This compound | Conversion to Grignard or organolithium reagent | Carboxylic acids, alcohols, and other functionalized biphenyls | Expands the synthetic utility for creating complex architectures. |

| This compound | Heck or Sonogashira coupling (after modification) | Stilbene and alkyne-bridged biphenyl systems | Construction of conjugated molecules for materials science. |

Building Block for Polyfunctionalized Organic Molecules

The ability to introduce the bulky and rigid biphenylmethyl group makes this compound an important building block in the synthesis of polyfunctionalized molecules. elsevierpure.com This moiety can influence the steric and electronic properties of the target molecule, which is crucial in the design of catalysts, molecular sensors, and organic radicals for materials science. mdpi.com

In multi-step syntheses, the biphenylmethyl group can serve as a protecting group or as a scaffold upon which other functional groups are assembled. Its stability under various reaction conditions, coupled with the reactivity of the iodomethyl handle, allows for sequential and controlled modifications, leading to the construction of highly complex and precisely defined molecular structures.

Utility in the Development of Advanced Materials

The biphenyl core of this compound imparts desirable properties such as thermal stability, rigidity, and specific electronic characteristics to larger molecules and polymers. These features are highly sought after in the development of advanced materials for a range of applications.

Monomers and Precursors for Polymer Synthesis and Modification

This compound and its derivatives are valuable precursors for the synthesis of high-performance polymers. For example, it can be converted into monomers suitable for polymerization reactions. The resulting polymers, such as certain polyimides and poly(aryl ether-bisketone)s, often exhibit excellent thermal stability and mechanical properties. titech.ac.jpresearchgate.net

The reactive iodomethyl group can also be used to modify existing polymers. Through grafting reactions, the biphenylmethyl moiety can be attached to the backbone of a polymer, altering its physical properties, such as its glass transition temperature, solubility, and liquid crystalline behavior.

| Polymer Type | Role of this compound | Resulting Polymer Properties | Application Area |

| Polystyrenes | Precursor for side-chain functionalization | Modified thermal properties, potential for liquid crystal alignment | Advanced polymer films |

| Poly(silphenylenesiloxane)s | Potential precursor for functional side groups | Enhanced thermal stability, tunable elasticity | Electronic device materials cnrs.fr |

| Polyimides | Component in monomer synthesis | High thermal stability, high strength, low moisture absorption titech.ac.jpdntb.gov.ua | Aerospace, electronics |

Components for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The biphenyl structure is a common component in materials designed for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The rigid biphenyl core can be incorporated into hole-transporting materials, electron-transporting materials, or host materials in the emissive layer of an OLED. rsc.org

This compound serves as a key building block for synthesizing these complex organic semiconductors. chemrxiv.org By using it to connect different chromophoric or electroactive units, chemists can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and the photophysical properties, such as the emission color and quantum efficiency, of the resulting materials. researchgate.net

Application in Liquid Crystal Research and Development

The elongated and rigid shape of the biphenyl unit is a classic mesogen, a fundamental component of molecules that exhibit liquid crystalline phases. This compound is a valuable precursor for the synthesis of new liquid crystal materials. jcsp.org.pk

By attaching various flexible side chains (e.g., alkoxy chains) and other functional groups to the biphenyl core, researchers can design molecules that self-assemble into specific liquid crystal phases, such as nematic or smectic phases, over a wide range of temperatures. nih.govmdpi.com These materials are essential for display technologies and are also being explored for applications in optical sensing and photonics. jcsp.org.pkresearchgate.net The ability to readily functionalize the biphenyl structure via the iodomethyl group is a key advantage in the molecular engineering of these advanced materials. nih.gov

Fabrication of Electroactive Gels and Related Functional Materials

The strategic incorporation of the biphenyl moiety into polymeric structures has paved the way for novel electroactive materials with tunable properties. This compound, and its related bifunctional analogues, serve as key building blocks in the synthesis of such functional polymers, particularly in the fabrication of electroactive gels for applications like electrochromic devices (ECDs). The rigid and π-conjugated nature of the biphenyl unit can influence the electrochemical and optical properties of the resulting materials.

A notable application of biphenyl-containing precursors is in the synthesis of poly(viologen)s for ion gel-based ECDs. Viologens are a well-established class of organic electrochromic materials known for their excellent performance, which can be further tuned by modifying their molecular structure. researchgate.netnih.gov By introducing a biphenyl group into the poly(viologen) backbone, researchers can modulate the material's redox states and, consequently, its color-switching behavior. researchgate.net

Detailed Research Findings: Biphenyl Poly(viologen) Ion Gels

In a study focused on developing tunable electrochromic systems, a novel poly(viologen) containing a biphenyl group, denoted as BP-poly(viologen), was synthesized. researchgate.net This polymer was then utilized as the core component in an ion gel-based electrochromic device. The synthesis of such polymers typically involves a polycondensation reaction, such as the Menschutkin reaction, between a dihalo-functionalized biphenyl compound (like a di-iodomethyl or di-bromomethyl biphenyl) and a bipyridine derivative. mdpi.com

The resulting BP-poly(viologen) was integrated into an all-in-one device architecture with hydroquinone (B1673460) (H2Q) serving as the anodic species. researchgate.net The charge balance between the hydroquinone and the BP-poly(viologen) was carefully adjusted by varying their molar ratio. This optimization was crucial for achieving distinct and stable redox states for the poly(viologen). researchgate.net

The fabricated electrochromic devices demonstrated a remarkable three-color switching capability corresponding to the different redox states of the BP-poly(viologen) component. researchgate.net These states and their corresponding colors are detailed in the table below.

| Redox State of BP-poly(viologen) | Observed Color |

| Dication (Oxidized) | Orange |

| Radical Cation (Partially Reduced) | Green |

| Neutral (Fully Reduced) | Purple |

Table 1: Redox States and Corresponding Colors of BP-poly(viologen) in an Electrochromic Device. researchgate.net

This multi-color electrochromism is a significant advancement, as the color can be precisely controlled by the applied voltage. The biphenyl unit within the polymer backbone influences the electronic interactions between the viologen moieties, contributing to the distinct absorption characteristics of each redox state. The steric and electronic effects of the biphenyl group can also impact the stability and reversibility of the electrochromic switching, a critical factor for the longevity of such devices. researchgate.netresearchgate.net

The successful synthesis and application of BP-poly(viologen) in tunable, multi-color electrochromic gels underscore the importance of this compound and related derivatives as strategic intermediates. By providing a rigid, electroactive linker, these compounds enable the creation of advanced functional materials with tailored properties for next-generation displays and smart windows. researchgate.net

Advanced Analytical Techniques for Comprehensive Research on 4 Iodomethyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed study of 4-(iodomethyl)biphenyl, offering insights into reaction kinetics, molecular structure, and mechanistic pathways.

Real-Time Reaction Monitoring and Kinetic Profiling via NMR

Real-time NMR spectroscopy allows for the continuous monitoring of chemical reactions, providing valuable kinetic data and insights into reaction mechanisms. mpg.demdpi.com For this compound, this technique can be effectively employed to study its participation in various reactions, such as Suzuki-Miyaura cross-coupling reactions.

A typical experimental setup involves initiating the reaction directly within an NMR tube and acquiring spectra at regular intervals. For instance, in a Suzuki-Miyaura coupling reaction of this compound with a boronic acid, the disappearance of the characteristic signals of the starting materials and the appearance of product signals can be tracked over time. azom.com The integration of these signals provides a quantitative measure of the concentration of each species as the reaction progresses.

By plotting the concentration of reactants and products as a function of time, a kinetic profile of the reaction can be generated. This data allows for the determination of reaction rates, rate laws, and the influence of various parameters such as catalyst loading, temperature, and reactant concentrations on the reaction outcome. For example, monitoring a reaction at different temperatures would enable the calculation of the activation energy for the process. While direct kinetic studies on this compound are not extensively reported, the methodology is well-established for similar biphenyl (B1667301) derivatives. azom.com

Table 1: Hypothetical Kinetic Data from Real-Time NMR Monitoring of a Suzuki-Miyaura Reaction of this compound

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 120 | 0.014 | 0.086 |

This table is illustrative and represents the type of data that can be obtained from real-time NMR monitoring.

High-Resolution Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, is fundamental for the unambiguous structural elucidation of this compound and its derivatives. cornell.edunottingham.ac.uknih.govsdsu.eduscience.gov

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the biphenyl moiety and a singlet for the methylene (B1212753) (-CH₂I) protons. The exact chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the protons. researchgate.netrsc.org Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbon of the iodomethyl group appearing at a characteristic upfield chemical shift due to the shielding effect of the iodine atom. researchgate.net

Two-dimensional NMR techniques are employed for more complex structures or to confirm assignments.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings. sdsu.edulongdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the biphenyl rings and the iodomethyl group. cornell.edusdsu.eduscience.gov

For certain derivatives of this compound that may exhibit axial chirality due to restricted rotation around the biphenyl single bond, advanced NMR techniques in chiral environments can be used for stereochemical assignment. rsc.orgrsc.orgwikipedia.org The use of chiral solvating agents or chiral liquid crystals can induce separate signals for the enantiomers, allowing for their differentiation and quantification. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂I | ~4.5 (s) | ~5.0 |

| Aromatic CH | 7.3-7.7 (m) | 127-142 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet. researchgate.netrsc.org

Application of Multinuclear NMR for Mechanistic Investigations

Multinuclear NMR can provide deeper insights into the reaction mechanisms involving this compound. For instance, in reactions involving organoboron or organopalladium intermediates, ¹¹B and ³¹P NMR spectroscopy can be particularly informative.

In the context of a Suzuki-Miyaura coupling reaction, ¹¹B NMR spectroscopy can be used to monitor the consumption of the boronic acid or ester reactant and the formation of boron-containing byproducts. nih.govmdpi.com The chemical shift of the boron atom is sensitive to its coordination environment, changing from a trigonal planar geometry in the boronic acid to a tetrahedral geometry in intermediate complexes, providing clues about the transmetalation step. nih.gov

If a phosphine-ligated palladium catalyst is used, ³¹P NMR spectroscopy is a powerful tool to observe the catalyst's behavior throughout the reaction. yale.eduacs.org Changes in the chemical shift and coupling constants of the phosphorus nucleus can indicate the formation of different catalytic species, such as the oxidative addition product of this compound to the palladium(0) complex, and subsequent intermediates in the catalytic cycle. yale.edu Such studies are crucial for understanding the catalyst's role and optimizing reaction conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are highly sensitive and provide valuable information about the molecular weight and structure of this compound and its reaction products, as well as real-time monitoring of reaction progress.

Reaction Monitoring using Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for the real-time monitoring of chemical reactions in solution. This method involves the continuous infusion of the reaction mixture into the mass spectrometer's ion source under a constant pressure of an inert gas. This allows for the direct observation of reactants, intermediates, products, and byproducts as they are formed and consumed.

For reactions involving this compound, such as a Sonogashira coupling with a terminal alkyne, PSI-ESI-MS can provide a detailed temporal profile of all charged species in the reaction. By tracking the ion intensities of the starting material, the coupled product, and any palladium-containing intermediates, a comprehensive understanding of the reaction kinetics and mechanism can be achieved. nih.gov This technique is particularly useful for identifying transient intermediates that may not be observable by other methods.

Separation and Characterization of Isobaric Species via Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govfrontiersin.orgbyu.edu This capability is particularly valuable for the analysis of complex mixtures containing isobaric species (molecules with the same nominal mass), such as isomers.

In the context of research on this compound, IMS-MS could be employed to separate and characterize potential isomers that may be present as impurities or formed as byproducts in a reaction. For example, if a reaction were to yield a mixture of regioisomers of a substituted biphenyl product derived from this compound, IMS-MS could potentially separate these isomers in the gas phase, allowing for their individual mass spectrometric analysis. frontiersin.orgrsc.orgnih.gov The resulting collision cross-section (CCS) values, which are related to the ion's size and shape, can provide an additional dimension of information for structural confirmation.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI/MS) in Compound Characterization

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile molecules like this compound. mdpi.com In a typical MALDI-TOF (Time-of-Flight) analysis, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy. mdpi.combeilstein-journals.org This process facilitates the desorption and ionization of the analyte, minimizing fragmentation and primarily producing singly charged molecular ions. mdpi.com

For this compound, MALDI-MS provides a rapid and accurate determination of its molecular mass. nih.gov The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+, confirming the compound's identity. The high sensitivity of MALDI-MS allows for the analysis of small sample quantities, making it an efficient tool for routine characterization. nih.gov

Key Applications of MALDI-MS for this compound:

Molecular Weight Verification: Confirms the molecular weight of the synthesized compound.

Purity Assessment: Can detect the presence of impurities or byproducts with different molecular weights.

Reaction Monitoring: Tracks the progress of reactions involving this compound by identifying intermediates and products.

Quantitative Analysis via Multiple Reaction Monitoring (MRM) Scans

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for quantitative analysis, particularly when coupled with liquid chromatography (LC-MS/MS). sciex.comyoutube.com This method offers exceptional specificity by monitoring a specific precursor ion to product ion transition. sciex.com For the quantitative analysis of this compound, a triple quadrupole (QqQ) or a hybrid quadrupole-linear ion trap (QTRAP) mass spectrometer is typically employed. sciex.com